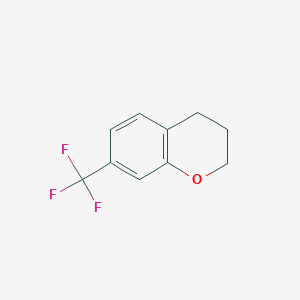

7-(Trifluoromethyl)chroman

Descripción

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9F3O |

|---|---|

Peso molecular |

202.17 g/mol |

Nombre IUPAC |

7-(trifluoromethyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)8-4-3-7-2-1-5-14-9(7)6-8/h3-4,6H,1-2,5H2 |

Clave InChI |

BSPDTHIROHBHDF-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=C(C=C(C=C2)C(F)(F)F)OC1 |

Origen del producto |

United States |

Mechanistic Investigations in 7 Trifluoromethyl Chroman Synthesis and Reactivity

Elucidation of Reaction Pathways and Intermediates

The formation of the 7-(Trifluoromethyl)chroman skeleton can be approached through various synthetic strategies, each involving distinct reaction pathways and transient intermediates. The primary approaches involve either constructing the chroman ring onto a pre-functionalized trifluoromethyl-substituted aromatic precursor or introducing the trifluoromethyl group onto a pre-existing chroman scaffold.

Pathway 1: Cyclization of Trifluoromethyl-Substituted Phenols

A common pathway involves the reaction of a 3-(trifluoromethyl)phenol (B45071) with an appropriate three-carbon partner, such as an allylic alcohol or halide. Brønsted or Lewis acid catalysis is often employed. For instance, a triflimide-catalyzed annulation of an o-hydroxy benzylic alcohol with an alkene proceeds through a stabilized benzylic carbocation intermediate. chemrxiv.org The phenolic oxygen then acts as an intramolecular nucleophile, attacking the carbocation to forge the heterocyclic ring.

Another prominent pathway is the intramolecular cyclization of 2-(allyloxy)aryl aldehydes or ketones. Recent developments in photoredox catalysis have enabled tandem trifluoromethylation/cyclization reactions. rsc.org In these processes, a trifluoromethyl radical (•CF₃), generated from a source like a Togni reagent or sodium triflinate (CF₃SO₂Na), adds to the alkene moiety of a substrate such as 1-(allyloxy)-3-(trifluoromethyl)benzene. researchgate.net This addition generates an alkyl radical intermediate, which then undergoes intramolecular cyclization onto the aromatic ring, followed by subsequent steps to yield the chroman structure.

Key Intermediates in Chroman Formation:

Benzylic Carbocations: Formed in acid-catalyzed reactions from benzylic alcohols, these intermediates are key to annulation strategies. chemrxiv.org

Radical Intermediates: In photoredox or radical-initiated pathways, the addition of a •CF₃ radical to an alkene generates an alkyl radical which propagates the cyclization. rsc.orgmdpi.com

Oxonium Ions: Intramolecular cyclization of an alcohol onto an activated alkene can proceed through an oxonium ion intermediate, which is then deprotonated to form the chroman ring.

Pathway 2: Late-Stage Trifluoromethylation

While often less regioselective, the direct trifluoromethylation of a chroman ring is another possible pathway. This typically involves electrophilic or radical trifluoromethylating agents that react with the electron-rich aromatic portion of the chroman molecule. The directing effects of the ether oxygen and the alkyl portion of the heterocyclic ring would influence the position of substitution.

The table below summarizes key reaction pathways for the formation of related substituted chroman structures.

| Reaction Type | Starting Materials | Key Intermediate | Typical Reagents/Conditions |

| Acid-Catalyzed Annulation | o-hydroxy benzylic alcohol, alkene | Benzylic Carbocation | Triflimide (Tf₂NH), CH₂Cl₂ |

| Radical Cascade Cyclization | 2-(allyloxy)arylaldehyde, •CF₃ source | Alkyl Radical | Togni Reagent, Photoredox Catalyst (e.g., Rhodamine B), Visible Light |

| Intramolecular Oxa-Michael Addition | 2'-hydroxyacetophenone, aldehyde | Enone | Base (e.g., DIPA), Microwave Irradiation |

| Mitsunobu Cyclization | 2-iodophenol, allylic alcohol | Alkoxyphosphonium salt | DIAD, PPh₃ (after Heck coupling and reduction) |

Catalytic Roles and Mechanisms in Trifluoromethylated Chroman Formation

Catalysis is central to the efficient and selective synthesis of trifluoromethylated chromans. Various catalytic systems, including metal complexes, organocatalysts, and photoredox catalysts, have been developed, each operating through a distinct mechanism.

Brønsted and Lewis Acid Catalysis

Brønsted acids like triflimide (Tf₂NH) catalyze the formation of chromanes by activating benzylic alcohols toward the formation of carbocations, which are then trapped intramolecularly by the phenolic oxygen. chemrxiv.org Lewis acids can coordinate to carbonyl groups or other functional groups to facilitate cyclization reactions, such as the intramolecular oxa-Michael addition used in chroman-4-one synthesis. nih.govacs.org

Transition Metal Catalysis

Palladium catalysis is widely used for constructing C-C and C-O bonds. In one proposed mechanism for the synthesis of chroman-2,4-diones from 3-iodochromone, a palladium catalyst facilitates an intramolecular aryloxycarbonylation. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the aryl iodide, CO insertion, and subsequent reductive elimination to close the ring. acs.orgnih.gov Ruthenium(II) pincer complexes have been shown to catalyze the coupling of naphthols with allylic alcohols to form benzo[f]chromanes through a mechanism involving O-H bond activation and subsequent conjugate addition. researchgate.net

Organophotoredox Catalysis

Visible-light-mediated photoredox catalysis has emerged as a powerful, metal-free method for generating trifluoromethyl radicals under mild conditions. rsc.org In a typical mechanism for trifluoromethylation/cyclization, an organic photosensitizer (e.g., Rhodamine B) absorbs visible light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with a trifluoromethyl source (e.g., Togni II reagent) to generate the trifluoromethyl radical. rsc.orgresearchgate.net This radical initiates a cascade reaction, leading to the formation of the trifluoromethylated chroman scaffold, after which the photocatalyst is regenerated to complete the catalytic cycle. rsc.org

The table below outlines the roles of different catalysts in forming chroman and related heterocyclic structures.

| Catalyst Type | Example Catalyst | Role | Mechanism of Action |

| Brønsted Acid | Triflimide (Tf₂NH) | Proton Donor | Promotes formation of a benzylic carbocation for annulation. chemrxiv.org |

| Transition Metal | Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Cross-coupling Catalyst | Facilitates oxidative addition/reductive elimination cycles for C-O bond formation. acs.orgnih.gov |

| Transition Metal | Rhodium Complexes | Asymmetric Hydrogenation | Enables enantioselective reduction of prochiral precursors. organic-chemistry.org |

| Organophotocatalyst | Rhodamine B | Photoredox Catalyst | Mediates single-electron transfer (SET) to generate radical intermediates under visible light. rsc.org |

| Bifunctional Organocatalyst | Chiral Thiourea-Tertiary Amine | Asymmetric Catalyst | Activates both nucleophile and electrophile through hydrogen bonding and Lewis base interactions. researchgate.net |

Kinetic and Thermodynamic Studies of Key Transformations

While detailed kinetic and thermodynamic data specifically for the synthesis of this compound are not extensively documented in publicly available literature, general principles can be inferred from studies of analogous reactions.

Kinetic Considerations

The rates of the synthetic transformations are highly dependent on the chosen pathway and reaction conditions. In multi-step cascade reactions, the identification of the rate-determining step is crucial for optimization. For instance, in a radical trifluoromethylation/cyclization cascade, the initial generation of the trifluoromethyl radical or its subsequent addition to the alkene could be rate-limiting. One study on a related system involving the trifluoromethylation of alkenes with CF₃SO₂Na and K₂S₂O₈ indicated that the oxidation of CF₃SO₂Na to generate the •CF₃ radical is involved in the rate-determining step. researchgate.net

In acid-catalyzed annulations, the formation of the key carbocation intermediate is often the slow step, with its stability directly influencing the reaction rate. Electron-donating groups on the aromatic ring can stabilize this intermediate and accelerate the reaction, whereas electron-withdrawing groups, such as the trifluoromethyl group at the 7-position, would be expected to destabilize an adjacent carbocation and thus may require more forcing conditions.

Thermodynamic Considerations

The synthesis of the chroman ring system is generally a thermodynamically favorable process due to the formation of a stable, six-membered heterocyclic ring from acyclic precursors. The high energy of the C-F bond also means that reactions involving the installation of a trifluoromethyl group are often irreversible and thermodynamically driven.

Synthetic Transformations and Advanced Functionalization of 7 Trifluoromethyl Chroman Scaffolds

Derivatization Reactions of Chroman-4-ones and Chromenes

The chemical reactivity of the chroman-4-one and chromene core allows for a variety of synthetic transformations, enabling the introduction of diverse functional groups. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules.

While direct functionalization of the 7-(trifluoromethyl)chroman scaffold is not extensively documented in publicly available literature, valuable insights can be drawn from closely related trifluoromethyl-substituted coumarin (B35378) (2H-chromen-2-one) systems. For instance, the peripheral functionalization of 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one has been reported, providing a template for potential reactions on the this compound core. nih.govmdpi.com

One notable transformation is the regioselective formylation at the C-8 position of the coumarin ring via the Duff reaction. nih.gov This reaction introduces a reactive aldehyde group, which can be further derivatized. For example, the formylated product can undergo condensation with various O-substituted hydroxylamines to yield a series of oxime ether derivatives. nih.gov This two-step sequence highlights a viable strategy for introducing diverse substituents at a peripheral position of a trifluoromethyl-substituted benzopyran scaffold.

Below is a table summarizing the types of oxime ether derivatives synthesized from a formylated 4-(trifluoromethyl)coumarin precursor, which could be analogously applied to a this compound system.

| Reactant (O-substituted hydroxylamine) | Resulting Peripheral Functional Group | Reference |

| Hydroxylamine hydrochloride | Oxime | nih.gov |

| O-Methylhydroxylamine hydrochloride | O-Methyloxime | nih.gov |

| O-Ethylhydroxylamine hydrochloride | O-Ethyloxime | nih.gov |

| O-Allylhydroxylamine hydrochloride | O-Allyloxime | nih.gov |

| O-Propargylhydroxylamine hydrochloride | O-Propargyloxime | nih.gov |

Furthermore, general synthetic methodologies for chroman-4-ones can be applied to prepare 7-(trifluoromethyl) substituted analogs. These often involve the cyclization of a substituted phenol (B47542) with an appropriate three-carbon component. Once formed, the chroman-4-one can be a versatile intermediate. For example, bromination at the C-3 position, followed by an elimination reaction, can convert the chroman-4-one into the corresponding chromone (B188151) (chromen-4-one). acs.org Such transformations open up further avenues for derivatization.

Utility as Molecular Building Blocks in Complex Synthetic Sequences

The incorporation of fluorine-containing motifs is a widely used strategy in modern drug discovery to enhance properties such as metabolic stability and binding affinity. nih.gov Trifluoromethylated heterocyclic compounds, including those with a chroman core, are therefore valuable as molecular building blocks in the assembly of more complex molecules. While specific examples detailing the use of this compound as a starting material in a multi-step natural product synthesis are not readily found in the literature, its potential is evident from the general importance of fluorinated building blocks. nih.gov

The synthetic accessibility of chroman-4-ones and their subsequent conversion to chromenes and other derivatives suggest that the this compound scaffold can serve as a key intermediate. acs.org For instance, multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity. researchgate.netnih.gov It is conceivable that a functionalized this compound derivative could participate in an MCR to generate a complex, drug-like molecule in a single step. For example, a one-pot, three-component reaction has been used to synthesize trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-one derivatives, demonstrating the utility of trifluoromethylated building blocks in constructing complex heterocyclic systems. researchgate.net

Regioselective Functionalization for Structure-Activity Relationship Studies

The systematic exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, guiding the optimization of lead compounds into clinical candidates. Regioselective functionalization of a core scaffold is essential for these studies, as it allows for the precise modification of different parts of the molecule to probe their impact on biological activity.

For the this compound scaffold, regioselective reactions would enable the synthesis of a library of analogs with modifications at various positions. This is critical for understanding which parts of the molecule are important for target engagement and for optimizing pharmacokinetic properties. For example, in a series of substituted chroman-4-one derivatives investigated as sirtuin 2 (SIRT2) inhibitors, the nature and position of substituents on the chroman ring were found to be crucial for potency and selectivity. acs.org

Although specific studies on the regioselective functionalization of this compound for SAR are not widely reported, the principles are well-established. For instance, electrophilic aromatic substitution reactions could potentially be directed to specific positions on the benzene (B151609) ring of the chroman scaffold, guided by the electronic effects of the trifluoromethyl group and the ether oxygen. Similarly, functional groups on the pyran ring could be selectively manipulated. The development of such regioselective methods would be highly valuable for the exploration of this compound derivatives as potential therapeutic agents. The insights gained from SAR studies on related chroman and coumarin systems underscore the importance of developing such synthetic strategies. mdpi.com

Computational Chemistry and Theoretical Approaches in 7 Trifluoromethyl Chroman Research

Application of Quantum Chemical Methods for Reaction Mechanism Insights

Quantum chemical methods are fundamental in elucidating the intricate details of chemical reactions at the electronic level. These methods can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step understanding of reaction mechanisms.

For chroman derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate reaction pathways for their synthesis and functionalization. For instance, in the synthesis of chroman rings, computational studies can help in understanding the energetics of the key bond-forming steps. Theoretical investigations on related heterocyclic systems have demonstrated the power of DFT in predicting the most favorable reaction pathways, thus guiding the optimization of reaction conditions.

Key applications of quantum chemical methods in the study of chroman derivatives include:

Transition State Analysis: Identifying the geometry and energy of transition states to understand the rate-determining steps in a reaction.

Reaction Energetics: Calculating the enthalpy and Gibbs free energy changes for each step of a reaction to determine its feasibility.

Solvent Effects: Modeling the influence of different solvents on the reaction mechanism and kinetics.

A hypothetical application to the synthesis of 7-(trifluoromethyl)chroman could involve modeling the cyclization step to form the chroman ring. By calculating the energy barriers for different possible pathways, chemists can predict which reaction conditions would favor the formation of the desired product.

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations provide a detailed picture of the geometric and electronic properties of molecules like this compound. These calculations are crucial for understanding the molecule's stability, reactivity, and potential interactions with biological targets. arxiv.org

Hartree-Fock (HF) and Density Functional Theory (DFT) methods are commonly used to optimize the molecular geometry and calculate various electronic properties. arxiv.org For chroman derivatives, these calculations can reveal important information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The introduction of a trifluoromethyl (-CF3) group at the 7-position of the chroman ring is expected to significantly influence its electronic properties. The strong electron-withdrawing nature of the -CF3 group can alter the electron density distribution across the aromatic ring and the heterocyclic system. Molecular electrostatic potential (MEP) maps, generated from electronic structure calculations, can visualize these changes, highlighting regions of positive and negative electrostatic potential. These maps are invaluable for predicting how the molecule will interact with other molecules, such as enzymes or receptors.

Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability; a larger gap suggests higher stability. For this compound, the HOMO-LUMO gap would be a key parameter in assessing its reactivity in various chemical transformations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

This table presents hypothetical data for a model chroman derivative to illustrate the output of electronic structure calculations. Actual values for this compound would require specific calculations.

Predictive Computational Design for Synthetic Optimization

Predictive computational design leverages theoretical calculations to guide the development of efficient and selective synthetic routes. By simulating different reaction conditions and substrate modifications, chemists can identify the most promising strategies before undertaking extensive experimental work.

In the context of this compound, computational models could be used to optimize its synthesis. For example, if the synthesis involves a multi-step sequence, each step can be modeled to predict yields and potential side products. This information can then be used to refine the synthetic plan, choosing reagents and conditions that maximize the formation of the desired product.

Furthermore, computational design can be used to explore the synthesis of novel derivatives of this compound with desired properties. By systematically modifying the structure in silico and calculating the resulting changes in electronic and steric properties, researchers can identify new target molecules with enhanced biological activity or improved physicochemical characteristics.

Molecular dynamics simulations can also play a role in synthetic optimization by providing insights into the conformational flexibility of reactants and intermediates, which can influence their reactivity. nih.gov For example, a simulation could reveal the preferred conformation of a key intermediate in the synthesis of this compound, helping to explain the observed stereoselectivity of a reaction.

| Reaction Parameter | Computational Prediction | Experimental Outcome |

|---|---|---|

| Optimal Catalyst | Lewis Acid A | Lewis Acid A provides the highest yield |

| Optimal Solvent | Toluene | Toluene results in the cleanest reaction |

| Optimal Temperature | 80 °C | Reaction proceeds efficiently at 80 °C |

This table provides an illustrative example of how computational predictions can guide the optimization of a synthetic reaction.

Future Directions and Emerging Research Opportunities in Trifluoromethylated Chroman Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in organic chemistry to reduce environmental impact. nih.gov Traditional synthesis methods often rely on hazardous reagents and generate significant waste, prompting a shift towards more eco-friendly alternatives. nih.gov For trifluoromethylated chromans, future research will likely prioritize the adoption of sustainable practices such as the use of environmentally friendly solvents, catalyst-free reaction conditions, and energy-efficient techniques like microwave and ultrasound irradiation. nih.gov

Recent advancements have demonstrated the feasibility of catalyst-free synthesis for related α-trifluoromethylated tertiary alcohols bearing coumarin (B35378) motifs, achieving high yields under mild conditions, which could be adapted for chroman synthesis. mdpi.comnih.gov Furthermore, photocatalytic methods that utilize visible light offer a sustainable approach to forming C(sp3)–H bonds, providing an efficient platform for preparing trifluoromethylated alkanes from simple hydrocarbon feedstocks. rsc.orgrsc.org The development of protocols that minimize waste, avoid toxic materials, and utilize renewable resources will be a central theme in the evolution of trifluoromethylated chroman chemistry. greenchemistry.school

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Chroman Derivatives

| Feature | Traditional Methodologies | Emerging Green Methodologies |

|---|---|---|

| Catalysts | Often rely on heavy metals and harsh acids (e.g., H₂SO₄). unca.edu | Utilize non-toxic catalysts, biocatalysts, or catalyst-free systems. nih.govmdpi.com |

| Solvents | Typically use volatile organic compounds (VOCs). | Employ green solvents like water, ionic liquids, or supercritical fluids. nih.gov |

| Energy Source | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasound, visible-light photocatalysis. nih.govrsc.orgresearchgate.net |

| Atom Economy | Can be low, with significant byproduct formation. | High atom economy through reaction designs like tandem or cascade reactions. rsc.org |

| Waste Profile | Generation of hazardous waste requiring special disposal. | Reduced waste streams and more biodegradable byproducts. nih.gov |

Development of Novel Catalytic Systems for Enhanced Efficiency

Catalysis is fundamental to modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency, selectivity, and scope of reactions that produce trifluoromethylated chromans. nih.gov While transition-metal catalysts, particularly palladium-based systems, have been effective for trifluoromethylation, research is moving towards more abundant, less toxic, and more cost-effective metals. nih.govrsc.org

A significant area of innovation is organocatalysis, which uses small, metal-free organic molecules to catalyze reactions. researchgate.net For instance, enantioselective α-trifluoromethylation of aldehydes has been achieved with high efficiency using chiral imidazolidinone catalysts. nih.gov Another promising frontier is photoredox catalysis, which uses light to drive chemical reactions. researchgate.net This approach has enabled the synthesis of CF3-substituted chroman-4-ones from unactivated alkenes under mild conditions. researchgate.net The design of catalysts that can operate in greener solvents, at lower temperatures, and with higher turnover numbers will be paramount for creating more efficient synthetic pathways to 7-(Trifluoromethyl)chroman. rsc.orgresearchgate.net

Table 2: Overview of Catalytic Systems for Trifluoromethylation Reactions

| Catalyst Type | Example Catalyst | Reaction | Advantages |

|---|---|---|---|

| Transition Metal | Palladium complexes rsc.org | Trifluoromethylation of aryl bromides | High efficiency, applicable to various functional groups. rsc.org |

| Transition Metal | Iodine unca.edu | Pechmann condensation for 4-trifluoromethylcoumarins | Eliminates the need for harsh acids like H₂SO₄. unca.edu |

| Organocatalyst | Chiral Imidazolidinone nih.gov | Enantioselective α-trifluoromethylation of aldehydes | Metal-free, high enantioselectivity. nih.gov |

| Photoredox Catalyst | Eosin Y rsc.org | γ-trifluoromethylation of Baylis–Hillman acetates | Metal-free, uses visible light, room temperature conditions. rsc.org |

| Metal-Free System | K₂S₂O₈ rsc.org | Tandem C–H trifluoromethylation and chromone (B188151) annulation | Avoids transition metals, efficient. rsc.org |

Exploration of Advanced Functionalization and Derivatization Strategies

To fully explore the chemical space and potential applications of this compound, researchers are developing advanced strategies for its functionalization and derivatization. These methods aim to introduce new chemical moieties onto the chroman scaffold to modulate its properties. A key challenge and opportunity lie in the selective activation of C-F bonds, which could allow for the synthesis of partially fluorinated intermediates from the readily available trifluoromethyl group. rsc.org

Late-stage functionalization is a particularly powerful strategy that allows for the modification of complex molecules at a late point in the synthetic sequence. This approach is highly valuable for creating analogues of a parent compound without having to redesign the entire synthesis. For chroman-related structures like coumarins, diversified derivatization of the parent ring has proven to be an important strategy for developing new compounds. nih.gov Future work will likely focus on developing novel reagents and catalytic methods for regioselective C-H functionalization of the chroman ring, as well as exploring reactions that modify the pyran ring, leading to a diverse library of this compound derivatives. rsc.orgnih.gov

Table 3: Potential Derivatization Strategies for the Chroman Scaffold

| Reaction Type | Reagents/Conditions | Potential Functional Group Introduced |

|---|---|---|

| Nitration | H₂SO₄ / HNO₃ mdpi.com | Nitro (-NO₂) |

| Formylation (Duff Reaction) | Hexamethylenetetramine nih.gov | Formyl (-CHO) |

| Halogenation | N-Halosuccinimides | Halogens (-Cl, -Br, -I) |

| Friedel-Crafts Acylation | Acyl chloride / Lewis Acid | Acyl (-COR) |

| Williamson Ether Synthesis | Alkyl halide / Base (on a hydroxy-chroman precursor) unca.edu | Ether (-OR) |

| Suzuki Coupling | Aryl boronic acid / Pd catalyst (on a halo-chroman derivative) | Aryl group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.